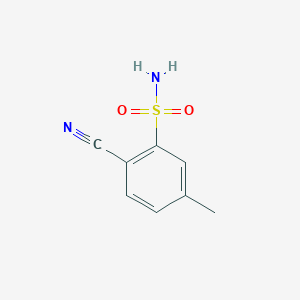![molecular formula C15H23NO5 B15300199 tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring substituted with a triethylene glycol chain, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the triethylene glycol chain.
Reduction: Reduction reactions may target the carbamate group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes from the hydroxyl groups.
Reduction: Formation of amines from the carbamate group.
Substitution: Introduction of various substituents on the phenyl ring, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
- Evaluated for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of coatings and adhesives with specific performance characteristics.
Mécanisme D'action
The mechanism of action of tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The triethylene glycol chain provides solubility and flexibility, enhancing the compound’s ability to interact with various biological targets.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate
- This compound
- This compound
Uniqueness:
- The presence of the triethylene glycol chain distinguishes it from other carbamates, providing unique solubility and flexibility properties.
- The combination of the tert-butyl group and the phenyl ring with the triethylene glycol chain offers a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications.
Propriétés
Formule moléculaire |
C15H23NO5 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-12-4-6-13(7-5-12)20-11-10-19-9-8-17/h4-7,17H,8-11H2,1-3H3,(H,16,18) |
Clé InChI |
CUAQOSFSMDUMCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
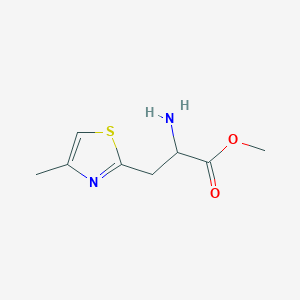
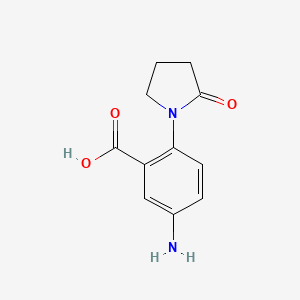
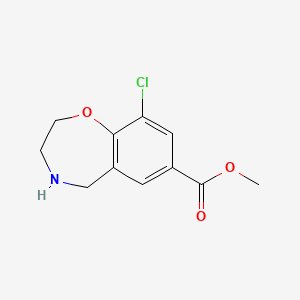
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
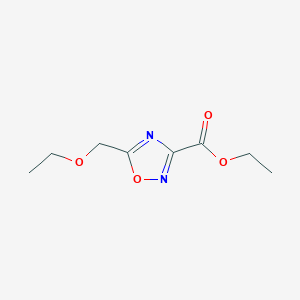
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
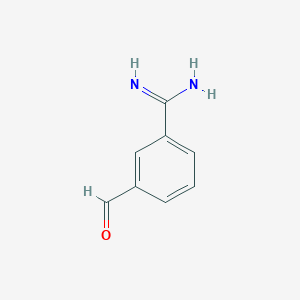
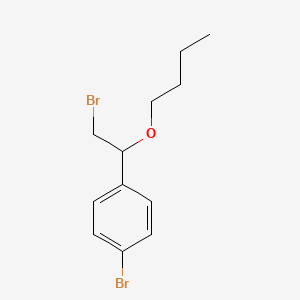

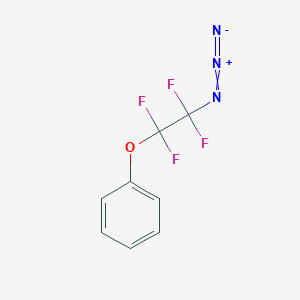
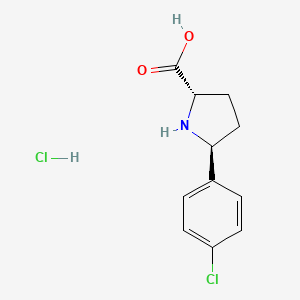
amine](/img/structure/B15300194.png)
